Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride
Description
Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate hydrochloride is a synthetic organic compound featuring a morpholine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and an acetate ester moiety at the 2-position, forming a hydrochloride salt. This structure combines the electron-withdrawing properties of the CF₃ group with the morpholine ring’s conformational flexibility, making it a candidate for pharmaceutical and agrochemical applications. The hydrochloride salt enhances solubility, facilitating formulation and bioavailability .
Properties
IUPAC Name |
methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12F3NO3.ClH/c1-14-7(13)2-5-3-12-4-6(15-5)8(9,10)11;/h5-6,12H,2-4H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUDRJUQYRDWSPM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1CNCC(O1)C(F)(F)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride typically involves the following steps:
Formation of Morpholine Derivative: The morpholine ring is first synthesized through a cyclization reaction involving diethanolamine and formaldehyde.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Esterification: The resulting compound is then esterified with methanol to form the methyl ester.
Hydrochloride Formation: Finally, the hydrochloride salt is formed by treating the ester with hydrochloric acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the morpholine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like ammonia, amines, and halides can be used for substitution reactions.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the specific oxidizing agent used.
Reduction Products: Amines or other reduced forms of the compound.
Substitution Products: Substituted morpholines or trifluoromethyl derivatives.
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: Medicine: The compound may be explored for its therapeutic potential, especially in the development of new drugs. Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The trifluoromethyl group, in particular, can influence the binding affinity and reactivity of the compound with biological targets.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Key Differences
The table below summarizes critical distinctions between the target compound and its analogues:
Detailed Analysis of Structural and Functional Differences
Trifluoromethyl Group Impact
The CF₃ group in the target compound introduces strong electron-withdrawing effects, which can stabilize adjacent functional groups and influence intermolecular interactions (e.g., hydrogen bonding). This contrasts with non-CF₃ analogues like 2-morpholinoacetic acid hydrochloride, which lack such stabilization .
Substitution Position on Morpholine
- Morpholin-2-yl vs. Morpholin-4-yl : The target’s 2-position substitution may confer steric and electronic differences compared to 4-substituted morpholines (e.g., 3235-69-6), altering reactivity in coupling reactions or receptor binding .
- Morpholin-3-yl Derivatives : Compounds like 1217685-44-3 highlight how substitution at the 3-position affects chiral recognition, critical for enantioselective synthesis .
Stereochemical Considerations
The racemic trans isomer (2648869-69-4) underscores the role of stereochemistry in biological activity. For instance, one enantiomer may exhibit higher potency, necessitating chiral resolution techniques .
Thiomorpholine vs. Morpholine
Ester vs. Acid Forms
The methyl ester in the target compound and analogues (e.g., 473269-88-4) enhances cell permeability compared to carboxylic acid derivatives (e.g., 3235-69-6), though ester hydrolysis in vivo may convert it to the active acid form .
Biological Activity
Methyl 2-[6-(trifluoromethyl)morpholin-2-yl]acetate;hydrochloride is a compound of increasing interest in medicinal chemistry, particularly due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₄F₃NO₃
- Molecular Weight : 325.28 g/mol
- CAS Number : 187327-30-6
The trifluoromethyl group is known to enhance the lipophilicity and biological activity of organic compounds, making this molecule particularly interesting for pharmacological applications.
Antiviral Activity
Recent studies have highlighted the antiviral potential of compounds containing morpholine derivatives. For instance, N-Heterocycles, including morpholines, have been shown to exhibit significant antiviral properties against various viruses. The incorporation of a trifluoromethyl group has been linked to enhanced activity against viral enzymes, such as reverse transcriptase, which is crucial for viral replication .
Antimicrobial Properties
Research indicates that compounds similar to this compound possess notable antimicrobial activity. For example, studies on structurally related morpholine derivatives have demonstrated effectiveness against bacterial strains like Staphylococcus aureus and Escherichia coli, with some compounds showing activity comparable to standard antibiotics such as ampicillin .
Case Studies
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Antiviral Efficacy :
- A study evaluated the effectiveness of various morpholine derivatives against the Human Immunodeficiency Virus (HIV). The results indicated that compounds with a trifluoromethyl substituent exhibited improved inhibitory effects on reverse transcriptase compared to their non-fluorinated counterparts, suggesting a structure-activity relationship (SAR) that favors fluorination for enhanced potency .
- Antimicrobial Testing :
Table 1: Biological Activity Summary of this compound
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
